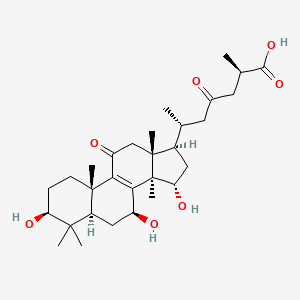

Ganoderic Acid C2

説明

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid has been reported in Ganoderma lucidum with data available.

from the fruiting body of Ganoderma; structure in first source

特性

IUPAC Name |

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVSJVGWKIGTJ-RQLZKMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of Ganoderic Acid C2 in Ganoderma lucidum

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a revered mushroom in traditional Asian medicine, is a prolific producer of a diverse array of secondary metabolites, among which the ganoderic acids (GAs) are of significant pharmacological interest. GAs are highly oxygenated lanostane-type triterpenoids responsible for many of the mushroom's therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities.[1][2]

This technical guide focuses on the biosynthetic pathway of a specific C30 lanostane triterpenoid, Ganoderic Acid C2 (GA-C2). GA-C2 has demonstrated notable bioactivities, including hepatoprotective effects and the ability to inhibit aldose reductase.[3][4] Understanding its biosynthesis is crucial for optimizing production through fermentation, metabolic engineering, or heterologous expression systems, thereby facilitating its development as a potential therapeutic agent. This document provides an in-depth overview of the pathway, key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal mevalonate (MVA) pathway for isoprenoid synthesis, culminating in the formation of the triterpenoid precursor, lanosterol. Subsequent modifications of the lanosterol backbone by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), lead to the vast diversity of ganoderic acids.[1]

Evidence suggests that this compound is a direct metabolite of Ganoderic Acid A, formed through a reduction reaction. The pathway can be segmented into two major stages:

-

Stage 1: Lanosterol Synthesis via the Mevalonate Pathway. This is the foundational pathway for all triterpenoids in G. lucidum.

-

Stage 2: Post-Lanosterol Modifications. This stage involves a series of oxidative and reductive reactions that modify the lanosterol skeleton to produce Ganoderic Acid A, which is then converted to this compound.

Key Enzymes and Genes in the Pathway

The synthesis of GAs is a complex process involving numerous enzymes. The expression of genes encoding these enzymes is a critical control point for GA production.

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A key regulatory enzyme in the MVA pathway. Overexpression of the HMGR gene has been shown to increase GA accumulation.

-

Squalene Synthase (SQS): Catalyzes the first committed step in triterpenoid biosynthesis, the dimerization of two farnesyl pyrophosphate (FPP) molecules.

-

Lanosterol Synthase (LS) / Oxidosqualene Cyclase (OSC): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the precursor for all GAs. Overexpression of the LS gene enhances both lanosterol and total GA content.

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the extensive and specific oxidations (hydroxylations, oxidations) at various positions on the lanosterol backbone, which are the defining steps in the formation of different GAs. For instance, CYP5150L8 has been identified to catalyze the initial three-step oxidation of lanosterol at the C-26 position. Other CYPs, such as CYP512U6 and CYP5139G1, are involved in further modifications.

The overall biosynthetic route is visualized in the diagram below.

Caption: The biosynthetic pathway of this compound in G. lucidum.

Regulation of Ganoderic Acid Biosynthesis

GA biosynthesis is a tightly regulated process influenced by both internal genetic factors and external environmental stimuli.

-

Developmental Regulation: The accumulation of GAs and the expression of biosynthetic genes are closely linked to the developmental stage of the G. lucidum fruiting body. The highest content of total triterpenoids and individual GAs, along with the peak expression of genes like hmgr, fps, sqs, and ls, is often observed during the immature stage.

-

Transcriptional Regulation: Several transcription factors have been identified as regulators of GA biosynthesis. The methyltransferase LaeA acts as a positive regulator; its deletion reduces GA concentration, while its overexpression increases it. Similarly, the blue light receptor WC-2 positively regulates GA biosynthesis, with blue light induction significantly enhancing GA content.

-

Elicitation: The production of GAs can be enhanced by the addition of elicitors to the culture medium. For instance, methyl jasmonate (MeJA) has been shown to up-regulate the expression of the LS gene. Sodium acetate can also promote the accumulation of GAs.

The diagram below illustrates the key regulatory inputs on the GA biosynthetic pathway.

Caption: Key regulators and signals influencing GA biosynthesis genes.

Quantitative Data on Ganoderic Acid Biosynthesis

The production of ganoderic acids is highly variable and can be significantly influenced by genetic modification and culture conditions. The following tables summarize key quantitative findings from the literature.

| Gene | Developmental Stage | Fold-Change in Transcript Level | Reference |

| hmgr | Immature | 1.8 | |

| fps | Immature | 8.7 | |

| sqs | Immature | 30.5 | |

| ls | Immature | 19.2 | |

| ls (Overexpression) | Submerged Culture | > 5.0 | |

| Table 1: Relative fold-change in transcript levels of key biosynthetic genes in the immature fruiting body of G. lucidum compared to the ground part (day 1). |

| Condition | Ganoderic Acid Measured | Content / Titer | Fold-Increase vs. Control | Reference |

| Immature Fruiting Body | Total Triterpenoids | 12.1 mg/g DW | - | |

| LS Overexpression | GA-T | 69.8 µ g/100 mg DW | 3.2 | |

| LS Overexpression | GA-S | 28.9 µ g/100 mg DW | 4.8 | |

| LS Overexpression | GA-O | 46.6 µ g/100 mg DW | 6.1 | |

| Heterologous (Yeast) | DHLDOA (Novel GA) | 2.2 mg/L | 8.2 | |

| Heterologous (Yeast) | HLDOA (GA Precursor) | 14.5 mg/L | - | |

| Table 2: Content and production titers of ganoderic acids and related precursors in G. lucidum and heterologous systems under various conditions. (DW = Dry Weight). |

Experimental Methodologies

Reproducible and accurate quantification of ganoderic acids and the analysis of gene expression are fundamental to research in this field. Below are detailed protocols derived from common practices in the literature.

Protocol: Triterpenoid (Ganoderic Acid) Extraction and Quantification

This protocol describes the extraction of GAs from G. lucidum mycelia or fruiting bodies and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Harvest G. lucidum mycelia or fruiting bodies.

-

Dry the biological material at 60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Weigh 100 mg of the dried powder into a suitable tube.

-

Add 3 mL of 95% ethanol.

-

Perform ultrasonic-assisted extraction for 60 minutes. Repeat this step three times, collecting the supernatant after each extraction.

-

Alternatively, for total intracellular triterpenoids, mix 0.1 g of mycelium powder with 10 mL of 70% (v/v) ethanol and extract.

-

-

Purification (for GA measurement):

-

Combine the ethanol extracts and evaporate to dryness under vacuum.

-

Dissolve the residue in 5 mL of water and then extract the GAs with 5 mL of chloroform.

-

Evaporate the chloroform phase to dryness.

-

Re-dissolve the final residue in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Instrument: Agilent 1100 series or equivalent.

-

Column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 5 µm, 4.6 mm × 250 mm).

-

Mobile Phase: A gradient of methanol, acetonitrile, and aqueous acetic acid is commonly used. An example gradient:

-

Mobile Phase A: Methanol

-

Mobile Phase B: 2% aqueous acetic acid

-

Mobile Phase C: Acetonitrile

-

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 252 nm for ganoderic acids.

-

Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with a purified GA-C2 reference standard.

-

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the measurement of transcript levels for key biosynthetic genes.

-

RNA Extraction:

-

Flash-freeze approximately 100 mg of fresh G. lucidum mycelia or fruiting body tissue in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a Trizol-based reagent or a commercial plant/fungi RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., ls, hmgr) and a reference gene (e.g., 18S rRNA), and a SYBR Green-based qPCR master mix.

-

Primer Design: Design primers to amplify a 100-200 bp fragment of the target genes.

-

Thermal Cycling: Perform the reaction on a real-time PCR system with a typical program:

-

Initial denaturation (e.g., 95°C for 5 min).

-

40 cycles of:

-

Denaturation (95°C for 15 s).

-

Annealing/Extension (60°C for 1 min).

-

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.

-

Normalize the expression of the target genes to the expression of the internal control gene (18S rRNA).

-

Express the results as a fold-change relative to a control condition or developmental stage.

-

The general workflow for these experimental procedures is depicted below.

Caption: Workflow for GA quantification and gene expression analysis.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Ganoderma lucidum is a multi-step process originating from the MVA pathway and involving critical enzymes such as HMGR, SQS, and LS, followed by a cascade of modifications by cytochrome P450s. While the precise sequence of post-lanosterol modifications leading to many specific GAs remains an active area of research, it is understood that GA-C2 is derived from the reduction of Ganoderic Acid A. The production of these valuable compounds is transcriptionally regulated and can be significantly enhanced through genetic engineering and the optimization of culture conditions.

Future research should focus on the functional characterization of the full suite of CYP450 enzymes to completely elucidate the branching pathways from lanosterol to the more than 150 identified ganoderic acids. The continued development of synthetic biology platforms and heterologous expression systems in hosts like Saccharomyces cerevisiae holds immense promise for the scalable and sustainable production of specific, high-value GAs like this compound for pharmaceutical applications.

References

physical and chemical properties of Ganoderic Acid C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid C2 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This compound is of significant interest to the scientific community due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties, biological activities, and underlying mechanisms of action of this compound. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core structure is a tetracyclic triterpenoid skeleton. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₆O₇ | [2][3][4] |

| Molecular Weight | 518.68 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 231-232 °C or 198-199.5 °C | |

| Solubility | Soluble in DMSO (up to 50 mg/mL with ultrasound), Methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |

| Practically insoluble in water. | ||

| Optical Rotation | [α]¹⁵D +95.5° (c=0.147 in Methanol) | |

| CAS Number | 103773-62-2 (primary), 98296-48-1 (secondary) | |

| Storage Conditions | Store at -20°C or 4°C, protect from light. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, anti-tumor, and aldose reductase inhibitory effects.

Immunomodulatory and Anti-inflammatory Effects

This compound has been shown to modulate the immune system and exert anti-inflammatory effects. In a model of cyclophosphamide-induced immunosuppression, this compound administration led to the restoration of immune function. This is achieved, in part, through the regulation of key signaling molecules and pathways.

The core mechanism involves the modulation of cytokine production and the activity of transcription factors. This compound has been found to target STAT3 (Signal Transducer and Activator of Transcription 3) and TNF (Tumor Necrosis Factor). By influencing these targets, it can regulate the expression of various inflammatory mediators.

Figure 1: this compound's role in immunomodulation.

Anti-Tumor and Cytotoxic Effects

Ganoderic acids, including C2, have demonstrated significant anti-tumor activities. The proposed mechanism involves the inhibition of key transcription factors, such as AP-1 (Activator protein 1) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), which are pivotal in cancer cell proliferation, invasion, and survival.

Inhibition of these pathways can lead to the downregulation of proteins like Cdk4 (Cyclin-dependent kinase 4), which is essential for cell cycle progression, and uPA (urokinase-type plasminogen activator), an enzyme involved in cancer cell invasion and metastasis. Furthermore, this compound has been observed to inhibit DNA fragmentation and reduce caspase activity, thereby preventing apoptosis in certain contexts of cellular injury.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.its.ac.id [scholar.its.ac.id]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Action of Ganoderic Acid C2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anti-cancer agents. Among these, Ganoderic Acid C2 (GA-C2) has emerged as a molecule of interest, demonstrating a range of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in cancer cells, drawing upon available research on GA-C2 and closely related ganoderic acids to construct a comprehensive overview. The guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering a summary of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound, along with other ganoderic acids, exerts its anti-cancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor growth, survival, and metastasis. The primary mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of cancer cell migration and invasion, all of which are orchestrated through the modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of many chemotherapeutic agents, the induction of programmed cell death, or apoptosis, is a key mechanism of ganoderic acids. While direct studies on GA-C2's apoptotic induction are emerging, the broader family of ganoderic acids is known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of pro- and anti-apoptotic proteins, activation of caspases, and ultimately, the dismantling of the cancer cell.

Cell Cycle Arrest

Ganoderic acids have been shown to interfere with the cancer cell cycle, preventing their uncontrolled proliferation. This is often achieved by inducing cell cycle arrest at specific checkpoints, most commonly the G1 phase. This arrest is mediated by the regulation of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Ganoderic acids, including Ganoderic Acid Me, have demonstrated the ability to inhibit the metastatic cascade.[1] This includes suppressing cell migration, invasion, and the activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix that allows cancer cells to invade surrounding tissues.[1]

Modulation of Key Signaling Pathways

The anti-cancer effects of ganoderic acids are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and invasion. The two most prominently implicated pathways are the NF-κB and MAPK signaling cascades.

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Several ganoderic acids have been shown to suppress NF-κB activity in cancer cells, thereby inhibiting tumor progression.[2][3] Studies on Ganoderic Acid C1, a structurally similar compound, have shown it inhibits the production of TNF-α, a key activator of NF-κB, by down-regulating the NF-κB signaling pathway in macrophages.[4] Research on GA-C2 has identified TNF as a core target, suggesting a similar mechanism of action.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer. Ganoderic acids have been reported to modulate the MAPK pathway, often by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and other relevant ganoderic acids on cancer cells. It is important to note that research specifically quantifying the effects of GA-C2 is still developing, and therefore, data from other ganoderic acids are included for a broader context.

Table 1: Cytotoxicity of Ganoderic Acids in Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value | Incubation Time (h) | Reference |

| This compound | HepG2 (Liver) | MTT Assay | > 100 µM | 48 | |

| Ganoderic Acid A | HepG2 (Liver) | CCK-8 Assay | 187.6 µmol/l | 24 | |

| Ganoderic Acid A | SMMC7721 (Liver) | CCK-8 Assay | 158.9 µmol/l | 24 | |

| Ganoderic Acid A | HepG2 (Liver) | CCK-8 Assay | 203.5 µmol/l | 48 | |

| Ganoderic Acid A | SMMC7721 (Liver) | CCK-8 Assay | 139.4 µmol/l | 48 |

Table 2: Effects of Ganoderic Acids on Apoptosis and Cell Cycle

| Ganoderic Acid | Cancer Cell Line | Effect | Method | Observations | Reference |

| Ganoderic Acid A | HepG2, SMMC7721 | Apoptosis Induction | Flow Cytometry | Increased percentage of apoptotic cells. | |

| Ganoderic Acid A | HepG2, SMMC7721 | Cell Cycle Arrest | Flow Cytometry | Arrest at G0/G1 phase. | |

| Ganoderic Acid S | HeLa | Cell Cycle Arrest | Flow Cytometry | Arrest at S phase. | |

| Ganoderic Acid Mf | HeLa | Cell Cycle Arrest | Flow Cytometry | Arrest at G1 phase. |

Table 3: Effects of Ganoderic Acids on Cancer Cell Migration and Invasion

| Ganoderic Acid | Cancer Cell Line | Effect | Assay | Observations | Reference |

| Ganoderic Acid A | HepG2, SMMC7721 | Inhibition of Migration & Invasion | Transwell Assay | Significantly decreased number of migrated and invaded cells. | |

| Ganoderic Acid T | HCT-116, 95-D | Inhibition of Migration | Wound Healing Assay | Dose- and time-dependent inhibition of cell migration. | |

| Ganoderic Acid Me | 95-D | Inhibition of Migration & Invasion | Wound Healing & Adhesion Assays | Promoted cell aggregation and inhibited adhesion to ECM. |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Overview of this compound's mechanism of action in cancer cells.

Caption: A typical experimental workflow for assessing cell viability using the MTT assay.

References

- 1. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of Ganoderic Acid C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid C2 (GAC2), a highly oxidized lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum, is emerging as a significant immunomodulatory agent.[1][2] Traditionally, Ganoderma lucidum has been utilized for its broad therapeutic properties, including the enhancement of immune function.[2][3] Modern pharmacological studies are beginning to elucidate the specific contributions of its constituent compounds, such as GAC2, to these effects. This technical guide provides a comprehensive overview of the current scientific understanding of the immunomodulatory effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While research specifically on GAC2 is still developing, data from closely related ganoderic acids are included to provide a broader context for its potential mechanisms of action.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activity of this compound has been quantified in both in vivo and in vitro settings. The following tables summarize the key quantitative findings.

In Vivo Immunomodulatory Effects of this compound

A key study investigating the effects of GAC2 in a cyclophosphamide-induced immunosuppressed mouse model revealed its potent immune-restorative capabilities.[2]

Table 1: Effects of this compound on Immune Parameters in Immunosuppressed Mice

| Parameter | Treatment Group | Result (Mean ± SD) | % Change from CY Group | p-value |

| White Blood Cell (WBC) Count | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Improved | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Improved | < 0.05 | |

| Neutrophil (NEUT) Count | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Improved | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Improved | < 0.05 | |

| Lymphocyte (LYMPH) Count | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Improved | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Improved | < 0.05 | |

| Serum TNF-α | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| Serum IL-12 | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| Serum IL-4 | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| Serum IFN-γ | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Significantly decreased | - | < 0.05 | |

| CY + GAC2 (20 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| CY + GAC2 (40 mg/kg) | Significantly increased | Alleviated decline | < 0.05 | |

| Serum IgA | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Data not provided | - | - | |

| CY + GAC2 (20 or 40 mg/kg) | Significantly increased | - | < 0.05 | |

| Serum IgG | Control | Data not provided | - | - |

| Cyclophosphamide (CY) | Data not provided | - | - | |

| CY + GAC2 (20 or 40 mg/kg) | Significantly increased | - | < 0.05 |

In Vitro Anti-inflammatory Effects of Ganoderic Acid C1

While specific in vitro quantitative data for GAC2 is limited, a study on the closely related Ganoderic Acid C1 (GAC1) provides valuable insights into its potential anti-inflammatory activity, particularly on macrophages.

Table 2: Effect of Ganoderic Acid C1 on TNF-α Production in LPS-Stimulated Macrophages

| Cell Line | Stimulant | Compound | IC₅₀ |

| RAW 264.7 | LPS | Ganoderic Acid C1 | 24.5 µg/mL |

Signaling Pathways in Immunomodulation

This compound and its related compounds appear to exert their immunomodulatory effects through the modulation of several key signaling pathways.

STAT3 and TNF Signaling

In the context of cyclophosphamide-induced immunosuppression, this compound has been shown to upregulate the expression of Signal Transducer and Activator of Transcription 3 (STAT3) and Tumor Necrosis Factor (TNF). These two proteins were identified as core targets of GAC2. Molecular docking studies have indicated a strong binding affinity of GAC2 to both STAT3 and TNF proteins.

NF-κB and MAPK Signaling Pathways

Studies on closely related ganoderic acids, particularly Ganoderic Acid C1, have demonstrated a significant inhibitory effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages. This is a crucial mechanism for its anti-inflammatory properties, as these pathways are central to the production of pro-inflammatory cytokines like TNF-α. The proposed mechanism involves the inhibition of IKK phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound and related compounds.

In Vivo Immunosuppression Model

-

Animal Model : Kunming mice are acclimatized for one week.

-

Immunosuppression Induction : Cyclophosphamide (CY) is administered to induce immunosuppression.

-

GAC2 Administration : Mice are treated with this compound (e.g., 10, 20, or 40 mg/kg body weight) via oral gavage for a specified period (e.g., 14 consecutive days). A control group receives normal saline.

-

Sample Collection : At the end of the treatment period, whole blood is collected for hematological analysis and serum separation. Spleen and thymus are excised and weighed to calculate organ indices.

-

Hematological Analysis : White blood cell, neutrophil, and lymphocyte counts are determined using a hematology analyzer.

-

Cytokine and Immunoglobulin Measurement : Serum levels of TNF-α, IL-12, IL-4, IFN-γ, IgA, and IgG are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR) :

-

Total RNA is extracted from spleen tissues using a suitable reagent (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA.

-

Quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., STAT3, TNF) using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

In Vitro Macrophage Anti-inflammatory Assay

-

Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Cells are seeded in 96-well plates at a suitable density and allowed to adhere.

-

Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation : Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of GAC2.

-

Supernatant Collection : After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement : The concentration of TNF-α in the supernatant is determined by ELISA.

-

Cell Viability Assay : A cell viability assay (e.g., MTT assay) is performed on the remaining cells to assess the cytotoxicity of the tested concentrations of GAC2.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis : After treatment and/or stimulation, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against the target signaling proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound demonstrates significant immunomodulatory potential, particularly in restoring immune function in an immunosuppressed state. Its effects are multifaceted, involving the enhancement of immune cell populations, modulation of cytokine and immunoglobulin levels, and regulation of key signaling pathways including STAT3 and TNF. While direct in vitro evidence for GAC2 is still emerging, data from closely related ganoderic acids strongly suggest a potent anti-inflammatory mechanism via the inhibition of the NF-κB and MAPK pathways in macrophages. The detailed experimental protocols provided herein offer a foundation for further investigation into the precise molecular mechanisms and therapeutic applications of this promising natural compound. Future research should focus on elucidating the in vitro effects of this compound on a wider range of immune cells and further dissecting its interactions with intracellular signaling cascades to fully realize its potential in drug development.

References

The Cytotoxic Effects of Ganoderic Acid C2 on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic Acid C2 (GA-C2) has demonstrated notable cytotoxic effects against various tumor cell lines. This technical guide provides an in-depth overview of the current understanding of GA-C2's anticancer activities, focusing on its effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms. The information is presented to aid researchers and professionals in the fields of oncology and drug development in their exploration of GA-C2 as a potential therapeutic candidate.

Quantitative Data on Cytotoxic Effects

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound and other relevant Ganoderic Acids across various cancer cell lines.

| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [1] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [1] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 µmol/l | 48 h | [1] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 µmol/l | 48 h | [1] |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified | - | [2] |

| Ganoderic Acid DM | A549 | Non-small cell lung cancer | 40 µM (resulting in 47% viability) | 48 h | |

| Ganoderic Acid T Derivative (TLTO-A) | HeLa | Cervical Cancer | - | - | |

| Ganoderic Acid A | PC-3 | Prostate Cancer | Dose-dependent reduction in viability | - |

Note: Data directly specifying the IC50 of this compound was not prevalent in the provided search results. Much of the quantitative data refers to other Ganoderic Acids. Further targeted research may be required to establish a comprehensive table for GA-C2.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments commonly used to evaluate the cytotoxic effects of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for cell viability.

Apoptosis Assessment (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Experimental Workflow for Annexin V/PI Staining

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This technique is crucial for investigating the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, including likely GA-C2, exert their cytotoxic effects by modulating various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Induction

Ganoderic acids have been shown to induce apoptosis through the mitochondrial-mediated pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3. The Bcl-2 family of proteins, which includes the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, plays a crucial role in this process, with Ganoderic acids often leading to a decreased Bcl-2/Bax ratio.

Mitochondrial Apoptosis Pathway

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Cell Cycle Arrest

Several Ganoderic acids have been reported to induce cell cycle arrest, primarily at the G1 or G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, Ganoderic Acid DM was found to mediate G1 cell cycle arrest by decreasing the protein levels of CDK2, CDK6, and cyclin D1.

Modulation of MAPK and Other Kinase Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. Some studies suggest that Ganoderic acids can modulate these pathways. For instance, Ganoderic acids have been shown to inhibit JNK and p38 MAPK activation. Furthermore, Ganoderic Acid A has been reported to exert its antitumor activity by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Ganoderic acids may also inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription, leading to apoptosis in cancer cells.

Inhibition of Pro-Survival Signaling by this compound

Caption: Overview of pro-survival signaling pathways inhibited by this compound.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent due to its cytotoxic effects on various tumor cell lines. The mechanisms underlying its activity appear to involve the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the modulation of key signaling pathways such as MAPK and JAK/STAT.

For drug development professionals, further research should focus on several key areas:

-

Comprehensive Profiling: A broader screening of GA-C2 against a wider panel of cancer cell lines is necessary to identify the most sensitive cancer types.

-

Mechanism of Action: More detailed studies are required to fully elucidate the specific molecular targets of GA-C2 and the intricate signaling networks it modulates.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of GA-C2.

-

Synergistic Combinations: Investigating the potential of GA-C2 in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer therapies.

The information compiled in this technical guide serves as a foundation for researchers and scientists to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications for the benefit of cancer patients.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid C2: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid C2 (GA-C2), a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum (Lingzhi), stands as a prominent bioactive constituent with a rich history in Traditional Chinese Medicine (TCM). Traditionally utilized for its purported immunomodulatory and vitality-enhancing properties, modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning its diverse pharmacological effects. This technical guide provides an in-depth analysis of the current scientific understanding of GA-C2, focusing on its immunomodulatory and anti-fibrotic activities. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for the cited research, and visual representations of the core signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Ganoderma lucidum, a polypore mushroom, has been a cornerstone of Traditional Chinese Medicine for centuries, esteemed for its role in promoting health and longevity. The therapeutic efficacy of this fungus is largely attributed to its complex array of bioactive molecules, among which the ganoderic acids are of significant interest. This compound is one of the most abundant triterpenoids in Ganoderma lucidum and has been the subject of numerous studies to validate its traditional uses and explore new therapeutic applications.

This guide focuses on two key areas of GA-C2 research: its immunomodulatory effects, particularly in the context of immunosuppression, and its anti-fibrotic properties, with a specific focus on renal fibrosis. By delving into the quantitative data, experimental methodologies, and the intricate signaling pathways involved, we aim to provide a clear and comprehensive overview of the current state of GA-C2 research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological effects of this compound.

Table 1: Immunomodulatory Effects of this compound on Cyclophosphamide-Induced Immunosuppression in Mice [1][2]

| Parameter | Control Group | Cyclophosphamide (CY) Model Group | GA-C2 (10 mg/kg) + CY | GA-C2 (20 mg/kg) + CY | GA-C2 (40 mg/kg) + CY |

| Spleen Index (mg/g) | 4.35 ± 0.21 | 2.18 ± 0.15## | 2.89 ± 0.18 | 3.51 ± 0.20 | 3.98 ± 0.22 |

| Thymus Index (mg/g) | 2.11 ± 0.13 | 0.95 ± 0.08## | 1.25 ± 0.10 | 1.58 ± 0.12 | 1.89 ± 0.14 |

| White Blood Cell (WBC) Count (109/L) | 8.5 ± 0.7 | 3.2 ± 0.4## | 4.5 ± 0.5 | 5.8 ± 0.6 | 6.9 ± 0.7 |

| Serum TNF-α (pg/mL) | 15.2 ± 1.3 | 35.8 ± 2.9## | 28.1 ± 2.1 | 21.5 ± 1.8 | 17.3 ± 1.5 |

| Serum IL-6 (pg/mL) | 25.4 ± 2.1 | 58.7 ± 4.9## | 45.3 ± 3.8 | 34.6 ± 2.9 | 28.1 ± 2.3 |

| Spleen STAT3 mRNA (relative expression) | 1.00 ± 0.12 | 0.35 ± 0.05## | 0.58 ± 0.07 | 0.79 ± 0.09 | 0.92 ± 0.11 |

| Spleen TNF-α mRNA (relative expression) | 1.00 ± 0.11 | 2.85 ± 0.29## | 2.10 ± 0.22* | 1.55 ± 0.16 | 1.15 ± 0.13 |

*Data are presented as mean ± standard deviation. ##p < 0.01 vs. Control Group; *p < 0.05, *p < 0.01 vs. CY Model Group.

Table 2: Anti-fibrotic Effects of Ganoderic Acid on Unilateral Ureteral Obstruction (UUO) in Mice and in TGF-β1-stimulated HK-2 Cells [3]

| Parameter | Sham Group | UUO Model Group | Ganoderic Acid (50 mg/kg) + UUO | Control HK-2 Cells | TGF-β1 (10 ng/mL) | TGF-β1 + Ganoderic Acid (100 µg/mL) |

| Renal Fibronectin (relative protein level) | 1.00 ± 0.15 | 4.82 ± 0.51### | 2.15 ± 0.28## | 1.00 ± 0.12 | 3.95 ± 0.42### | 1.58 ± 0.19## |

| Renal α-SMA (relative protein level) | 1.00 ± 0.18 | 5.21 ± 0.63### | 2.48 ± 0.31## | 1.00 ± 0.15 | 4.58 ± 0.55### | 1.89 ± 0.23## |

| Renal p-Smad2/3 (relative protein level) | 1.00 ± 0.11 | 3.98 ± 0.45### | 1.76 ± 0.21## | 1.00 ± 0.09 | 3.51 ± 0.38### | 1.42 ± 0.17## |

| Renal p-ERK1/2 (relative protein level) | 1.00 ± 0.13 | 3.15 ± 0.37### | 1.52 ± 0.19## | 1.00 ± 0.11 | 2.89 ± 0.31### | 1.35 ± 0.16## |

| Renal p-p38 (relative protein level) | 1.00 ± 0.10 | 2.89 ± 0.32### | 1.38 ± 0.17## | 1.00 ± 0.08 | 2.65 ± 0.29### | 1.28 ± 0.14## |

Data are presented as mean ± standard deviation. ###p < 0.001 vs. Sham/Control Group; ##p < 0.01 vs. UUO/TGF-β1 Group.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited studies. While specific catalog numbers for reagents and antibodies are not always available in the primary literature, the following protocols are based on the descriptions provided and standard laboratory practices.

Immunomodulatory Effects in a Cyclophosphamide-Induced Immunosuppression Mouse Model[1][2]

Objective: To evaluate the protective effects of this compound against cyclophosphamide (CY)-induced immunosuppression in mice.

Animal Model:

-

Species: Male BALB/c mice (6-8 weeks old).

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: 1 week prior to the experiment.

Experimental Groups:

-

Control Group: Received normal saline.

-

CY Model Group: Received CY (80 mg/kg, intraperitoneal injection) on days 1-3 to induce immunosuppression.

-

GA-C2 Treatment Groups: Received CY as in the model group, followed by daily oral gavage of GA-C2 (10, 20, or 40 mg/kg) for 14 days.

Protocol:

-

Induction of Immunosuppression: Administer CY (80 mg/kg, i.p.) to all groups except the control group for three consecutive days.

-

GA-C2 Administration: From day 4 to day 17, administer GA-C2 orally at the specified doses. The control and CY model groups receive the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Sample Collection: On day 18, euthanize the mice. Collect blood samples for serum separation and hematological analysis. Harvest spleen and thymus for index calculation and molecular analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Sample: Mouse serum.

-

Procedure: Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions. Briefly, coat a 96-well plate with capture antibody. Add serum samples and standards and incubate. Add detection antibody, followed by a streptavidin-HRP conjugate. Add substrate solution and stop the reaction. Measure absorbance at 450 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

Sample: Mouse spleen tissue.

-

RNA Extraction: Homogenize spleen tissue and extract total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using SYBR Green master mix on a real-time PCR system. Use β-actin as an internal control. The 2-ΔΔCt method is used to calculate the relative gene expression.

Anti-fibrotic Effects in a Unilateral Ureteral Obstruction (UUO) Mouse Model

Objective: To investigate the therapeutic effects of Ganoderic Acid on renal fibrosis in a UUO mouse model.

Animal Model:

-

Species: Male C57BL/6 mice (8-10 weeks old).

-

Procedure: Anesthetize mice and perform a left flank incision. Ligate the left ureter at two points. The sham group undergoes the same procedure without ligation.

Experimental Groups:

-

Sham Group: Underwent sham operation.

-

UUO Model Group: Underwent UUO surgery and received vehicle.

-

Ganoderic Acid Treatment Group: Underwent UUO surgery and received Ganoderic Acid (50 mg/kg, intraperitoneal injection) daily for 14 days.

Protocol:

-

UUO Surgery: Perform UUO surgery on the designated groups.

-

Ganoderic Acid Administration: Administer Ganoderic Acid or vehicle daily for 14 days post-surgery.

-

Sample Collection: On day 14, euthanize the mice and harvest the kidneys for histological and molecular analysis.

Western Blot Analysis:

-

Sample: Kidney tissue homogenates.

-

Protein Extraction: Lyse kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Fibronectin, α-SMA, p-Smad2/3, Smad2/3, p-ERK1/2, ERK1/2, p-p38, and p38 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH as a loading control.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation, immunity, and fibrosis. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by GA-C2.

Modulation of the STAT3/TNF-α Signaling Pathway in Immunosuppression

In the context of cyclophosphamide-induced immunosuppression, GA-C2 has been shown to restore immune homeostasis by regulating the STAT3 and TNF-α signaling pathways. CY treatment leads to a decrease in STAT3 expression, a key transcription factor for immune cell proliferation and survival, and an increase in the pro-inflammatory cytokine TNF-α. GA-C2 treatment reverses these effects, suggesting a central role in modulating immune responses.

Caption: GA-C2 counteracts immunosuppression by modulating STAT3 and TNF-α.

Inhibition of the TGF-β/Smad and MAPK Signaling Pathways in Renal Fibrosis

Ganoderic acids, including GA-C2, have demonstrated significant anti-fibrotic effects by targeting the canonical TGF-β/Smad and non-canonical MAPK signaling pathways. In renal fibrosis, transforming growth factor-beta (TGF-β) is a key mediator that promotes the accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring. Ganoderic acids inhibit the phosphorylation of key downstream effectors in both pathways, thereby attenuating the fibrotic response.

Caption: Ganoderic Acid inhibits renal fibrosis via TGF-β/Smad and MAPK pathways.

Conclusion and Future Directions

This compound, a key bioactive compound from Ganoderma lucidum, demonstrates significant therapeutic potential, particularly in the realms of immunomodulation and anti-fibrosis. The scientific evidence to date provides a strong rationale for its traditional use and opens new avenues for modern drug development. The data clearly indicate that GA-C2 can ameliorate immunosuppression by regulating the STAT3 and TNF-α pathways and can mitigate renal fibrosis by inhibiting the TGF-β/Smad and MAPK signaling cascades.

For drug development professionals, GA-C2 represents a promising lead compound. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of GA-C2 is crucial for its development as a therapeutic agent.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies for conditions such as chemotherapy-induced immunosuppression and chronic kidney disease.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of GA-C2 and its derivatives could lead to the development of more potent and selective modulators of the identified signaling pathways.

-

Combination Therapies: Exploring the synergistic effects of GA-C2 with existing therapies could offer new treatment paradigms for complex diseases.

References

Preliminary Screening of Ganoderic Acid C2 Bioactivities: A Technical Guide

Abstract

Ganoderic Acid C2 (GA-C2), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the vast family of ganoderic acids, GA-C2 contributes to the ethnobotanical legacy of Ganoderma lucidum, which has been used for centuries in traditional medicine. Preliminary research has identified a spectrum of biological activities for GA-C2, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivities, with a focus on its anticancer, hepatoprotective, anti-inflammatory, and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate future research endeavors.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, is a polypore mushroom that has been a cornerstone of traditional Asian medicine for millennia. Its therapeutic reputation is largely attributed to a rich diversity of bioactive secondary metabolites, primarily polysaccharides and triterpenoids. Among the most abundant and studied triterpenoids are the ganoderic acids, which exhibit a wide array of pharmacological effects.

This compound is one such triterpenoid, characterized by a lanostane skeleton. Its unique chemical structure is the basis for its diverse biological functions. This guide synthesizes the current, albeit nascent, body of research on GA-C2, presenting its known bioactivities and the molecular mechanisms that underpin them. The following sections will delve into the quantitative assessment of its effects, the methodologies used for its evaluation, and the signaling cascades it modulates.

Bioactivities of this compound

The biological effects of this compound are multifaceted, with preliminary studies indicating potential therapeutic value in several key areas of pathophysiology. This section summarizes the principal bioactivities associated with GA-C2.

Anticancer and Cytotoxic Activity

Ganoderic acids, as a class, are widely reported to possess anticancer properties, including the induction of apoptosis and the inhibition of tumor cell proliferation and invasion.[1][2] While extensive research on a broad range of cancer cell lines is still required for this compound specifically, it is known to inhibit topoisomerases, enzymes critical for DNA replication and repair, a mechanism shared by some established chemotherapy agents.[1] The available quantitative data on its cytotoxic effects is presented below.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 48 hours | > 100 | [3] |

Note: An IC50 value greater than 100 µM suggests modest cytotoxic activity against this specific cell line under the tested conditions.

Hepatoprotective Effects

Traditional use of Ganoderma lucidum often centers on its liver-protective properties. Modern research has begun to validate these claims, with studies on isolated triterpenoids demonstrating significant hepatoprotective activity. This compound has been shown to protect against liver injury in preclinical models by mitigating apoptosis.[4] This is achieved, in part, by reducing the activity of key executioner enzymes in the apoptotic cascade.

Table 2: Hepatoprotective Activity of this compound

| Model System | Effect | Quantitative Measurement | Reference |

| α-amanitin-induced liver injury in mice | Inhibition of Apoptosis | Significantly decreased caspase-3, -8, and -9 activities | |

| α-amanitin-induced liver injury in mice | Reduction of Liver Enzymes | Significantly reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) |

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key driver of many diseases. Ganoderic acids have been shown to exert anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response. Furthermore, this compound has demonstrated immunomodulatory capabilities, particularly in the context of chemotherapy-induced immunosuppression.

Table 3: Immunomodulatory Effects of this compound in Cyclophosphamide-Induced Immunosuppressed Mice

| Parameter | Dosage (mg/kg, p.o.) | Observation | Reference |

| Inflammatory Cytokines (TNF-α, IL-12, IL-4, IFN-γ) | 20 or 40 | Significantly alleviated the cyclophosphamide-induced decrease in serum levels | |

| Immune Organ Index | 10 - 40 | Decreased the cyclophosphamide-induced reduction in spleen and thymus indices | |

| White Blood Cells, Neutrophils, Lymphocytes | 10 - 40 | Improved the cyclophosphamide-induced reduction in counts |

Other Bioactivities

In addition to the major activities listed above, this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Table 4: Enzyme Inhibition by this compound

| Enzyme | Assay Type | IC50 Value (µM) | Reference |

| Aldose Reductase | In vitro enzyme assay | 43.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivities. These protocols are intended to serve as a guide for reproducing and expanding upon the existing research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Target cell line (e.g., HepG2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Detergent Reagent/Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of GA-C2. Include a vehicle control (medium with the same concentration of DMSO used for the highest GA-C2 concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking on an orbital shaker can facilitate dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of key proteins involved in apoptosis, such as caspases.

Materials:

-

Cell culture dishes

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer with inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing steps.

-

Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by this compound is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the bioactivities of GA-C2.

Hepatoprotective and Anti-Apoptotic Pathway

This compound exerts its hepatoprotective effects in part by inhibiting the intrinsic pathway of apoptosis. In models of liver injury, GA-C2 has been shown to decrease the activity of initiator (caspase-8, -9) and executioner (caspase-3) caspases, thereby preventing the cleavage of cellular substrates and subsequent cell death.

Caption: GA-C2 inhibits key caspases to prevent apoptosis and liver injury.

General Experimental Workflow for In Vitro Bioactivity Screening

The preliminary screening of a compound like this compound typically follows a standardized workflow to assess its biological effects on cultured cells. This process begins with compound preparation and cell treatment, followed by specific assays to measure the desired endpoints, such as cytotoxicity or the expression of protein markers.

Caption: Workflow for evaluating the in vitro bioactivities of this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with a demonstrated range of biological activities that warrant further in-depth investigation. The preliminary data suggest potential therapeutic applications in oncology, hepatology, and immunology. However, the current body of research is still in its early stages.

Future research should focus on:

-

Expanding Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of human cancer cell lines to identify potential specificities.

-

Elucidating Molecular Mechanisms: Conducting detailed mechanistic studies to fully map the signaling pathways modulated by GA-C2 in cancer cell apoptosis, hepatoprotection, and inflammation. This includes identifying its direct molecular targets.

-

In Vivo Efficacy Studies: Progressing to more complex animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its most promising bioactivities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its chemical structure impact its biological activity, potentially leading to the development of more potent and selective analogues.

This technical guide provides a solid foundation for researchers to build upon. The continued exploration of this compound holds promise for the discovery of novel therapeutic agents derived from a well-established traditional medicine.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action | MDPI [mdpi.com]

Ganoderic Acid C2: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid C2 (GAC2), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of GAC2, with a focus on its immunomodulatory, anti-tumor, aldose reductase inhibitory, hepatoprotective, and anti-inflammatory properties. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which the triterpenoids known as ganoderic acids are prominent. This compound (GAC2) is one such compound that has demonstrated a range of biological effects in preclinical studies.[1][2] Its potential to modulate complex signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent. This guide aims to consolidate the current scientific knowledge on GAC2 to facilitate future research and development efforts.

Potential Therapeutic Applications

Immunomodulation

GAC2 has shown significant immunomodulatory effects, particularly in the context of immunosuppression.[1][2] In vivo studies using cyclophosphamide-induced immunosuppressed mouse models have demonstrated that GAC2 can restore immune homeostasis.[1]

Key Findings:

-

Restoration of Immune Cell Populations: GAC2 treatment has been observed to increase the counts of white blood cells (WBC), neutrophils, and lymphocytes in immunosuppressed mice.

-

Modulation of Inflammatory Cytokines: GAC2 can regulate the levels of key inflammatory cytokines. In cyclophosphamide-treated mice, GAC2 administration has been shown to alleviate the decrease in pro-inflammatory cytokines such as TNF-α and IL-12, while also modulating IL-4 and IFN-γ levels.

-

Enhancement of Humoral Immunity: GAC2 has been found to reverse the cyclophosphamide-induced decline in immunoglobulin levels, specifically IgA and IgG.

The primary mechanism for these immunomodulatory effects appears to be the regulation of the STAT3 and TNF signaling pathways.

Anti-Tumor and Cytotoxic Effects

While the broader class of ganoderic acids is known for its anti-tumor properties, including the induction of apoptosis in cancer cells, specific quantitative data for GAC2's cytotoxicity against a wide range of cancer cell lines is limited. However, its potential as an anti-tumor agent is supported by its known cytotoxic effects and its involvement in key cancer-related signaling pathways.

Key Findings:

-

Cytotoxicity: GAC2 has been reported to possess cytotoxic effects. One study reported an IC50 value of >100 µM against the human liver cancer cell line HepG2.

-

Induction of Apoptosis: Ganoderic acids, as a class, are known to induce apoptosis in various cancer cell types through mitochondria-mediated pathways, involving the upregulation of Bax and caspases, and downregulation of Bcl-2.

Aldose Reductase Inhibition

GAC2 has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Key Findings:

-

Enzyme Inhibition: GAC2 exhibits inhibitory activity against aldose reductase with reported IC50 values of 43.8 µM and 3.8 µM in different studies.

Hepatoprotective Effects

Triterpenoids from Ganoderma lucidum, including GAC2, have demonstrated protective effects against liver injury.

Key Findings:

-

Protection Against Toxin-Induced Injury: In a model of α-amanitin-induced liver injury, GAC2 significantly inhibited DNA fragmentation and decreased the activities of caspase-3, -8, and -9, indicating an anti-apoptotic mechanism of protection.

-

Antioxidant Activity: The hepatoprotective effects of ganoderic acids are also attributed to their antioxidative and radical scavenging activities.

Anti-inflammatory and Antihistamine Effects

GAC2 possesses anti-inflammatory and antihistamine properties.

Key Findings:

-

Inhibition of Inflammatory Mediators: Ganoderic acids have been shown to suppress the production of pro-inflammatory cytokines. The anti-inflammatory effects of GAC2 are linked to the modulation of the NF-κB and STAT3 signaling pathways.

-

Antihistamine Activity: GAC2 can inhibit histamine release from mast cells, suggesting its potential in managing allergic reactions.

Quantitative Data

The following tables summarize the available quantitative data for the therapeutic effects of this compound.

Table 1: Immunomodulatory Effects of this compound in Cyclophosphamide-Induced Immunosuppressed Mice

| Parameter | Control Group | Cyclophosphamide (CY) Group | CY + GAC2 (20 mg/kg) | CY + GAC2 (40 mg/kg) |

| White Blood Cells (WBC) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |

| Neutrophils (NEUT) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |

| Lymphocytes (LYMPH) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |

| TNF-α (pg/mL) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |

| IL-12 (pg/mL) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |

| IL-4 (pg/mL) | Normal | Significantly Decreased | Significantly Increased vs. CY | Significantly Increased vs. CY |